Ethyl 2-(2-cyano-1H-indol-3-yl)acetate
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Overview
Description
Ethyl 2-(2-cyano-1H-indol-3-yl)acetate is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-cyano-1H-indol-3-yl)acetate can be synthesized through several methods. One common method involves the reaction of indole-3-acetonitrile with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-cyano-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 2-(2-cyano-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-cyano-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring system allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antiviral activity by interfering with viral replication pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1H-indol-3-yl)acetate
- Ethyl 2-(2-(1H-indol-3-yl)ethyl)acetate
- Ethyl 2-(2-(1H-indol-3-yl)propanoate)
Uniqueness
Ethyl 2-(2-cyano-1H-indol-3-yl)acetate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for the development of new drugs and other applications in scientific research .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 2-(2-cyano-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)7-10-9-5-3-4-6-11(9)15-12(10)8-14/h3-6,15H,2,7H2,1H3 |
InChI Key |
TXLYDLOYYJOLDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=CC=CC=C21)C#N |
Origin of Product |
United States |
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